1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that features a unique combination of azetidine and triazole rings. Azetidine is a four-membered nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The dihydrochloride form indicates the presence of two hydrochloride (HCl) molecules associated with the compound, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can yield azetidinones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic natural amino acids, allowing the compound to interact with enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Similar structure but with an imidazole ring instead of a triazole ring.
Azetidine-3-carboxylic acid: Contains the azetidine ring but lacks the triazole moiety.
Uniqueness
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings, which imparts distinct chemical and biological properties
Biological Activity
1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : CHClN
- Molecular Weight : 197.06 g/mol
- CAS Number : 1251925-09-3
Biological Activities
The biological activities of this compound are primarily attributed to its triazole moiety, which is known for various pharmacological effects.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria. A study reported that certain triazole compounds demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2 |
Enterococcus faecalis | 2 |
Escherichia coli | 64 |
Klebsiella pneumoniae | >64 |
Anticancer Activity
Triazole compounds have also been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, compounds showed IC values in the low micromolar range, indicating potent activity against these cell lines .
Cell Line | IC (µM) |
---|---|
MDA-MB-231 | 5 |
HepG2 | 10 |
Antioxidant Activity
The antioxidant potential of triazole derivatives has been highlighted in various studies. Compounds were tested using DPPH radical scavenging assays, showing moderate to high antioxidant activity compared to standard antioxidants like Trolox .
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target sites in microorganisms and cancer cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antibacterial properties against various strains. The most potent compound exhibited an MIC of 0.008 µg/mL against Streptococcus pneumoniae .
- Anticancer Screening : Another study focused on the anticancer effects of triazole derivatives on different cancer cell lines, revealing that specific modifications in the structure could significantly enhance activity against breast cancer cells .
Properties
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-4-7-3-8-9;;/h3-6H,1-2H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZMSAKUXKGEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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